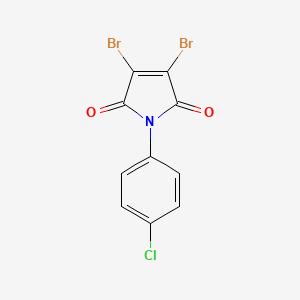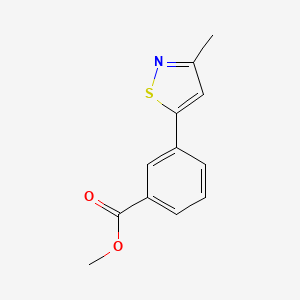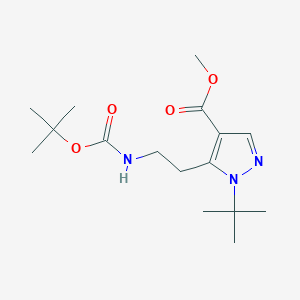
5-Bromo-N-hydroxy-2-methoxybenzamide
Overview
Description
Scientific Research Applications
Antioxidant Properties
5-Bromo-N-hydroxy-2-methoxybenzamide derivatives have been found to exhibit potent scavenging activity against radicals. For instance, compounds derived from the marine red alga Rhodomela confervoides showed significant activity against DPPH and ABTS radicals, indicating their potential as natural antioxidants in food or pharmaceuticals (Li, Li, Gloer, & Wang, 2012).
Photodynamic Therapy
Derivatives of this compound have been shown to be effective in photodynamic therapy for cancer treatment. For example, new zinc phthalocyanine compounds substituted with these derivatives exhibited high singlet oxygen quantum yields, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Compounds isolated from endophytic Streptomyces sp., including new benzamide derivatives similar to this compound, have demonstrated antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).
G Protein-Coupled Receptor Agonists
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives, incorporating elements of this compound, have been identified as potent GPR35 agonists. These findings are significant for developing new treatments for pain, inflammatory, and metabolic diseases (Wei, Hou, Lu, Wang, Zhang, Fang, Zhao, Feng, Li, Qu, Piao, & Liang, 2018).
Molecular Recognition in DNA
Aromatic pairs derived from this compound have been utilized in hairpin polyamides to differentiate between various base pairs in the minor groove of DNA. This specificity is crucial for applications in genetic research and therapeutic interventions (Ellervik, Wang, & Dervan, 2000).
Properties
IUPAC Name |
5-bromo-N-hydroxy-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-3-2-5(9)4-6(7)8(11)10-12/h2-4,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHHXUCGWDKBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1406638.png)




![tert-Butyl [5-(5'-(trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-ylmethyl]carbamate](/img/structure/B1406647.png)




![Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate](/img/structure/B1406655.png)
![4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406657.png)
![3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride](/img/structure/B1406658.png)
